molecular formula C11H15ClN4 B13667700 6-(Piperazin-1-yl)-1H-indazole hydrochloride

6-(Piperazin-1-yl)-1H-indazole hydrochloride

Cat. No.: B13667700
M. Wt: 238.72 g/mol
InChI Key: OSBJDUDXEUOBCO-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring attached to an indazole moiety, forming a unique structure that has garnered interest in various fields of scientific research. This compound is often studied for its potential pharmacological properties and its role as an intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

6-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a partial agonist or antagonist at certain neurotransmitter receptors, such as dopamine and serotonin receptors . These interactions can modulate various signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 6-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole moiety, which imparts distinct pharmacological properties compared to other piperazine derivatives. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

6-piperazin-1-yl-1H-indazole;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11;/h1-2,7-8,12H,3-6H2,(H,13,14);1H

InChI Key

OSBJDUDXEUOBCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)C=NN3.Cl

Origin of Product

United States

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